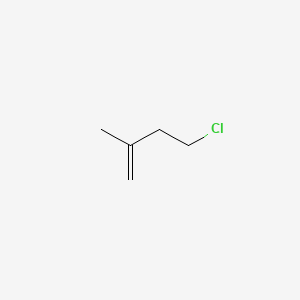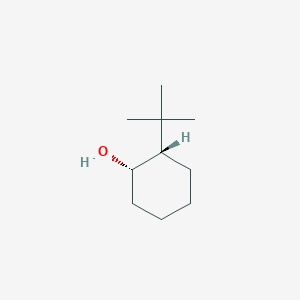
4-Chloro-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its carbon chain. This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbut-1-ene can be synthesized through various methods. One common approach involves the chlorination of 2-methylbut-1-ene. This reaction typically requires the presence of a chlorine source, such as hydrochloric acid (HCl), and a catalyst to facilitate the addition of the chlorine atom to the alkene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted alkenes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes, such as 2-methylbut-2-ene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides (HX), resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar solvents like ethanol or methanol.
Elimination Reactions: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are typically used in non-polar solvents.
Addition Reactions: Hydrogen halides (HCl, HBr) are commonly used under acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of alcohols or ethers depending on the nucleophile used.
Elimination Reactions: Formation of alkenes, such as 2-methylbut-2-ene.
Addition Reactions: Formation of haloalkanes, such as 2-chloro-2-methylbutane.
Scientific Research Applications
4-Chloro-2-methylbut-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials due to its reactivity and ability to undergo polymerization reactions.
Chemical Research: Employed as a model compound in studies of reaction mechanisms and kinetics, particularly in the context of substitution and elimination reactions.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbut-1-ene in chemical reactions involves the interaction of its functional groups with various reagents:
Substitution Reactions: The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and replace the chlorine atom.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom as a chloride ion.
Addition Reactions: The double bond acts as a nucleophile, attacking electrophiles and forming new carbon-halogen bonds.
Comparison with Similar Compounds
2-Chloro-2-methylbutane: Similar in structure but lacks the double bond, leading to different reactivity and applications.
2-Methylbut-1-ene: Lacks the chlorine atom, resulting in different chemical behavior and reactivity.
1-Chloro-3-methylbut-2-ene: Another chlorinated alkene with a different position of the chlorine atom, leading to variations in reactivity and applications.
Uniqueness: 4-Chloro-2-methylbut-1-ene is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-chloro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPVUDVTHHFDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218206 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68012-28-2 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)



